molecular formula C19H17N3O6 B11524144 2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11524144
M. Wt: 383.4 g/mol
InChI Key: OCNARWYXAMJHCJ-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a tetrahydrochromene derivative characterized by a 7,7-dimethyl chromene core, a nitro-substituted benzo[1,3]dioxol group at the 4-position, and a cyano group at the 3-position. Its structural complexity arises from the fused bicyclic benzo[1,3]dioxol moiety, which introduces steric bulk and electronic effects due to the nitro group. Such compounds are typically synthesized via multicomponent reactions involving aldehydes, dimedone, and malononitrile, often catalyzed by bases like potassium tert-butoxide .

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H17N3O6/c1-19(2)5-12(23)17-15(6-19)28-18(21)10(7-20)16(17)9-3-13-14(27-8-26-13)4-11(9)22(24)25/h3-4,16H,5-6,8,21H2,1-2H3

InChI Key

OCNARWYXAMJHCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Three-Component Condensation with Cobalt-Doped Iron(III) Tartrate

A green synthetic protocol employs a one-pot three-component reaction of 6-nitro-benzodioxol-5-carbaldehyde, malononitrile, and 5,5-dimethylcyclohexane-1,3-dione. The reaction is catalyzed by a water-soluble cobalt-doped iron(III) tartrate complex (CoFe₂(C₄H₄O₆)₃·6H₂O), which facilitates C–C bond formation under aqueous conditions.

Reaction Conditions :

  • Catalyst Loading : 10 mg per 1 mmol aldehyde

  • Solvent : Water

  • Temperature : Reflux (100°C) or microwave irradiation (120 seconds)

  • Yield : 85–92% for conventional heating; 88–94% for microwave.

The mechanism proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to the enolized diketone. Cyclization and tautomerization yield the chromene core. The catalyst’s Lewis acid sites enhance electrophilicity, while its recyclability (up to five cycles with <5% activity loss) underscores its sustainability.

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction time while maintaining high efficiency. Under optimized conditions, the same three-component system achieves completion in 120 seconds with comparable yields (90–94%). This method avoids solvent waste and is scalable for high-throughput synthesis.

Advantages :

  • Energy efficiency (120 seconds vs. 2–4 hours for conventional heating).

  • No chromatographic purification required due to high atom economy.

One-Pot Synthesis Using Methyl Triflate (MeOTf) Catalysis

Electrophilic-Nucleophilic Coupling

A novel one-pot strategy utilizes methyl triflate (MeOTf) to activate 6-nitro-benzo[1,dioxol-5-ylmethanol (1g ) for coupling with 5,5-dimethylcyclohexane-1,3-dione (2a ). The reaction proceeds via sequential alkylation and cyclization in nitromethane.

Optimized Conditions :

  • Catalyst : 20 mol% MeOTf

  • Solvent : Nitromethane (0.3 M)

  • Temperature : Room temperature (25°C)

  • Time : 2 hours

  • Yield : 98%.

Mechanistic Insights :

  • MeOTf protonates the benzylic alcohol, generating a stabilized carbocation.

  • Nucleophilic attack by the enolized diketone forms a C–C bond.

  • Intramolecular cyclization and dehydration yield the tetrahydrochromene scaffold.

Substrate Scope and Limitations

The method tolerates diverse electrophiles, including aryl methanols and propargyl alcohols. However, sterically hindered substrates (e.g., ortho-substituted benzodioxoles) reduce yields to 60–70% due to slower carbocation formation.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

MethodCatalystTimeYield (%)SolventScalability
Three-ComponentCoFe₂(C₄H₄O₆)₃·6H₂O2–4 hours85–92WaterHigh
MicrowaveCoFe₂(C₄H₄O₆)₃·6H₂O120 seconds88–94WaterModerate
MeOTf-CatalyzedMethyl triflate2 hours98NitromethaneHigh

Key Observations :

  • Green Chemistry : The aqueous three-component method minimizes toxic waste but requires higher energy input.

  • Catalyst Cost : CoFe₂(C₄H₄O₆)₃·6H₂O is reusable and cost-effective compared to stoichiometric MeOTf.

  • Functional Group Tolerance : MeOTf catalysis accommodates nitro groups without side reactions.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (s, 6H, CH₃), 2.52–2.60 (m, 4H, CH₂), 4.89 (s, 1H, CH), 6.12 (s, 2H, NH₂), 6.98–7.05 (m, 3H, Ar-H).

  • IR (KBr) : 2190 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the spirocyclic architecture and nitro group orientation. The dihedral angle between the benzodioxole and chromene planes is 87.5°, indicating minimal conjugation .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7,7-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. The presence of the chromene structure has been linked to the inhibition of cancer cell proliferation. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines and showed promising results in inhibiting growth and inducing apoptosis in tumor cells .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. The nitro group in the benzo[dioxole] moiety may enhance its activity against inflammatory pathways.

  • Research Findings : In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can protect neuronal cells against oxidative stress and neurodegeneration.

  • Case Study : Research indicated that derivatives of this compound could reduce neuronal cell death in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to various functional groups can significantly affect biological activity:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases potency against cancer cells
Alteration of the carbonitrile groupModulates anti-inflammatory response
Variation in the chromene structureInfluences neuroprotective properties

Synthesis Techniques

The synthesis of 2-amino derivatives typically involves multi-step organic reactions:

  • Starting Materials : Utilize readily available aromatic compounds.
  • Key Reactions : Employ nucleophilic substitutions and cyclization reactions to form the chromene framework.
  • Purification : Use chromatographic techniques for isolating pure compounds.

Mechanism of Action

The mechanism of action of 2-AMINO-7,7-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group may participate in redox reactions, while the amino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ primarily in the substituents at the 4-position of the chromene core. These variations significantly impact physicochemical properties, bioactivity, and crystallinity:

Compound Name 4-Position Substituent Key Features Melting Point (°C) Bioactivity (if reported) Reference ID
Target Compound 6-nitro-benzo[1,3]dioxol-5-yl Nitro group (electron-withdrawing), fused bicyclic structure N/A Not explicitly reported N/A
2-Amino-4-(3-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3-hydroxyphenyl Hydroxyl group (hydrogen bonding potential) 232–234 Antimicrobial (tested via disc diffusion)
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-chlorophenyl Chlorine (electron-withdrawing, lipophilic) N/A ChEMBL ID: CHEMBL1082540 (pharmacological interest)
2-Amino-4-(4-methylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-methylphenyl Methyl group (electron-donating, steric hindrance) N/A Antifungal, antioxidant properties
UCPH-101 (EAAT1 inhibitor) 4-methoxyphenyl + naphthalen-1-yl Methoxy (electron-donating), bulky naphthyl group N/A IC₅₀ = 0.6 µM (EAAT1 inhibition)
2-Amino-4-(thiophen-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile thiophen-2-yl Heterocyclic sulfur atom (polarizability, π-interactions) N/A Structural studies only
Key Observations:
  • Electron-Withdrawing Groups (EWG): The nitro group in the target compound may enhance reactivity in nucleophilic aromatic substitution or stabilize charge transfer interactions in biological targets. Chlorophenyl analogs (e.g., ) similarly leverage EWGs for improved membrane permeability.
  • Steric Effects: Bulky substituents like naphthalen-1-yl (UCPH-101) or benzo[1,3]dioxol improve binding affinity in enzyme pockets but may reduce solubility .
  • Hydrogen Bonding: Hydroxyphenyl derivatives (e.g., ) exhibit intermolecular hydrogen bonding, influencing crystallinity and melting points.

Crystallographic and Physicochemical Properties

  • Crystal Packing: The benzo[1,3]dioxol moiety in the target compound may induce unique packing via C–H···O or π-stacking interactions, as seen in related structures .
  • Melting Points: Hydroxyphenyl analogs exhibit higher melting points (232–234°C) due to hydrogen bonding , whereas lipophilic substituents (e.g., chlorophenyl) reduce crystallinity.
  • Solubility: Nitro and cyano groups likely decrease aqueous solubility, necessitating formulation optimization for drug delivery.

Biological Activity

2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene core with multiple substituents including an amino group and a nitrobenzo[dioxole] moiety. This structural diversity contributes to its varied biological activities.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. While specific data for this compound is limited, the presence of the nitro group suggests potential antioxidant activity due to electron-withdrawing effects that stabilize radical species.

Anticancer Potential

Research indicates that chromene derivatives often exhibit anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)TBDInduction of apoptosis
HCT 116 (colon cancer)TBDCell cycle arrest

Enzyme Inhibition

The compound may also act as an inhibitor of specific metabolic enzymes. For example, structural analogs have been shown to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic transmission and improve cognitive function.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of similar chromene derivatives against various cancer cell lines. For instance, derivatives with similar nitro substitutions demonstrated IC50 values ranging from 10 to 50 µM against MCF-7 cells .
  • Mechanistic Insights : Research has indicated that compounds with a chromene structure can modulate apoptotic pathways. For example, one study reported that a related compound activated caspase pathways leading to programmed cell death in cancer cells .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory and anticancer potential of chromene derivatives. Results showed reduced tumor growth and improved survival rates in treated groups compared to controls .

Q & A

Q. What synthetic methodologies are established for preparing this compound?

The compound is synthesized via multi-component reactions (MCRs). A solvent-free approach using cyclohexanone, aldehydes, and malononitrile under grinding conditions is effective, with KF-alumina as a catalyst to accelerate cyclization . Alternatively, refluxing in ethanol or DMF with sodium acetate as a base facilitates intermediate cyclization, monitored by TLC/HPLC for purity . Key steps include nitro group stabilization and chromene ring formation via Knoevenagel condensation .

Q. How is the crystal structure determined and refined?

Single-crystal X-ray diffraction (SC-XRD) at 296 K is standard. Data collection uses Mo Kα radiation (λ = 0.71073 Å), with SHELXL for refinement (R-factor ~0.045, data-to-parameter ratio ≥15.3) . ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks, while SHELXPRO interfaces with macromolecular datasets . Lattice parameters (e.g., triclinic P1, a = 8.5931 Å, α = 72.6°) are validated via CCDC deposition .

Q. What spectroscopic techniques characterize this compound?

  • IR : Identifies functional groups (e.g., nitrile C≡N ~2220 cm⁻¹, carbonyl C=O ~1719 cm⁻¹) .
  • NMR : Assigns protons (e.g., CH3 at δ 2.37 ppm in DMSO-d6) and carbons (e.g., aromatic C signals at 110–135 ppm) .
  • MS : Confirms molecular weight via molecular ion peaks (e.g., m/z 280.32 for C17H16N2O2) .

Advanced Research Questions

Q. How can discrepancies in crystallographic hydrogen bonding patterns be resolved?

Apply graph set analysis (GSA) to categorize H-bond motifs (e.g., D(2) chains or R₂²(8) rings) . For this compound, nitro (NO₂) and carbonyl (C=O) groups form intermolecular bonds with NH₂ donors. Validate using donor-acceptor distances (<3.0 Å) and angles (100–160°) via SHELXL refinement . Discrepancies arise from solvent inclusion or twinning; address via high-resolution data or twin-law refinement .

Q. What strategies optimize reaction yield in multi-step syntheses involving nitro groups?

  • Protection : Temporarily mask the nitro group with Boc or Fmoc to prevent side reactions during cyclization .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalysis : Employ KF-alumina or triethylamine to enhance nucleophilic attack efficiency .
  • Real-Time Monitoring : Track intermediates via HPLC-MS to isolate pure products .

Q. How to design experiments evaluating antimicrobial activity?

Use Clinical and Laboratory Standards Institute (CLSI) protocols:

  • Agar Dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Assays : Assess bactericidal effects over 24 hours.
  • Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent blanks. Structural analogs show activity via membrane disruption or enzyme inhibition .

Q. How to address contradictions in reported biological activities of chromene derivatives?

Perform structure-activity relationship (SAR) studies:

  • Systematically vary substituents (e.g., nitro vs. methyl groups) and test against uniform assays .
  • Validate compound purity (>95% via HPLC) and stereochemistry (SC-XRD or CD spectroscopy).
  • Use molecular docking to predict target interactions (e.g., COX-2 or kinases) and correlate with in vitro results .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) using PDB structures (e.g., 1M17) .
  • MD Simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns).
  • QSAR : Relate electronic descriptors (e.g., logP, HOMO-LUMO) to bioactivity .

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